Methyl tetradecanoate

Descripción general

Descripción

Es un éster de ácido graso de cadena larga con la fórmula molecular C15H30O2 y un peso molecular de 242.40 g/mol . Este compuesto se encuentra típicamente como un líquido incoloro o un sólido ceroso blanco y es conocido por su agradable aroma a miel . El miristato de metilo es insoluble en agua pero soluble en disolventes orgánicos como el etanol y el éter .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El miristato de metilo se sintetiza comúnmente mediante la esterificación del ácido mirístico (ácido tetradecanoico) con metanol. Esta reacción suele estar catalizada por un ácido, como el ácido sulfúrico. El proceso implica calentar el ácido mirístico y el metanol en presencia del catalizador ácido, seguido de reflujo durante varias horas . La mezcla de reacción se neutraliza entonces y el producto se purifica mediante destilación.

Métodos de producción industrial: En entornos industriales, la producción de miristato de metilo sigue un proceso de esterificación similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores continuos y técnicas de separación eficientes, como la destilación y la cristalización, son comunes en la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: El miristato de metilo sufre varias reacciones químicas, entre ellas:

Reducción: La reducción del miristato de metilo puede producir alcohol mirístico.

Transesterificación: Esta reacción implica el intercambio del grupo éster con otro alcohol, produciendo un éster diferente.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Reducción: Catalizadores como el hidruro de aluminio y litio (LiAlH4).

Transesterificación: Catalizadores como el metóxido de sodio o las enzimas lipasas.

Principales productos:

Hidrólisis: Ácido mirístico y metanol.

Reducción: Alcohol mirístico.

Transesterificación: Diversos ésteres dependiendo del alcohol utilizado.

Aplicaciones Científicas De Investigación

Biodiesel Production

High-Density Biodiesel Component

Methyl tetradecanoate is utilized as a component in the formulation of high-density biodiesel. Its properties contribute to improved fuel characteristics, such as higher energy density and better cold flow properties compared to traditional biodiesel sources. Studies have demonstrated that incorporating this compound into biodiesel blends can enhance fuel stability and reduce oxidation rates, making it a suitable alternative for renewable energy sources .

Table 1: Properties of this compound in Biodiesel

| Property | Value |

|---|---|

| Density | 0.855 g/cm³ |

| Boiling Point | 323 °C |

| Flash Point | >112 °C |

| Solubility | Soluble in chloroform and methanol |

| Reactivity | Reacts with water |

Pharmaceutical Applications

Niosome Medium for Drug Delivery

this compound has been explored as a medium for niosome formulations, which are non-ionic surfactant vesicles used for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances the bioavailability and therapeutic efficacy of anti-cancer agents. Research indicates that niosomes composed of this compound can effectively transport drugs across biological membranes, improving their therapeutic outcomes .

Case Study: Niosome Formulation

In a study examining the encapsulation efficiency of various drugs in niosomes made with this compound, researchers found that the formulation significantly increased the stability and release profile of the encapsulated anti-cancer drug when compared to conventional delivery methods .

Food Technology

Emulsifier in Food Products

this compound serves as an emulsifier in food technology, particularly in oil-in-water emulsions. Its intermediate polarity allows it to stabilize emulsions effectively, making it valuable in the production of various food products such as creams and dressings .

Table 2: Emulsification Properties

| Application | Description |

|---|---|

| Oil-in-Water Emulsions | Stabilizes emulsions in food products |

| Creams | Enhances texture and consistency |

| Dressings | Improves shelf-life and product stability |

Analytical Chemistry

Chromatographic Analysis

this compound is frequently used as a standard in chromatographic analysis due to its well-defined chemical structure. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) utilize this compound to calibrate instruments for detecting other fatty acids in complex mixtures .

Case Study: GC-MS Calibration

In a study aimed at profiling fatty acid methyl esters in biodiesel samples, this compound was employed as an internal standard to ensure accurate quantification of various components within the fuel blends .

Mecanismo De Acción

El mecanismo de acción del miristato de metilo está principalmente relacionado con su papel como éster de ácido graso. En los sistemas biológicos, puede ser hidrolizado por esterasas para liberar ácido mirístico, que luego se incorpora a las vías del metabolismo lipídico . El ácido mirístico puede actuar como un ancla de lípidos en las biomembranas, influyendo en la fluidez de la membrana y las vías de señalización .

Compuestos similares:

Laurato de metilo (C13H26O2): Un éster metílico del ácido láurico con propiedades similares pero una cadena de carbono más corta.

Palmitato de metilo (C17H34O2): Un éster metílico del ácido palmítico con una cadena de carbono más larga.

Estearato de metilo (C19H38O2): Un éster metílico del ácido esteárico, también con una cadena de carbono más larga.

Unicidad: El miristato de metilo es único debido a su longitud de cadena intermedia, que proporciona un equilibrio entre la hidrofobicidad y la solubilidad en disolventes orgánicos. Esto lo hace particularmente útil en aplicaciones que requieren una polaridad moderada, como emulsiones y lubricantes .

Comparación Con Compuestos Similares

Methyl Laurate (C13H26O2): A methyl ester of lauric acid with similar properties but a shorter carbon chain.

Methyl Palmitate (C17H34O2): A methyl ester of palmitic acid with a longer carbon chain.

Methyl Stearate (C19H38O2): A methyl ester of stearic acid, also with a longer carbon chain.

Uniqueness: Methyl myristate is unique due to its intermediate chain length, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly useful in applications requiring moderate polarity, such as emulsions and lubricants .

Actividad Biológica

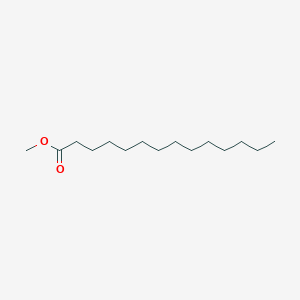

Methyl tetradecanoate, also known as myristate methyl ester or methyl myristate, is a fatty acid methyl ester with the molecular formula . It is derived from myristic acid and is widely studied for its biological activities, particularly in pharmacology and biochemistry. This article delves into the various biological activities associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula :

- Molecular Weight : 242.4 g/mol

- CAS Number : 124-10-7

- Structure :

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, research indicates that it has effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Candida albicans | 0.25 - 0.5 mg/mL |

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound in various models. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential use in treating inflammatory diseases.

3. Contraceptive Effects

This compound has been identified as having contraceptive properties. A study on extracts from Rhus stricta, which contains this compound, reported its effectiveness in inhibiting sperm motility and viability, indicating potential applications in reproductive health.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested for its antimicrobial efficacy against foodborne pathogens. The results showed a significant reduction in bacterial counts when treated with concentrations as low as 0.5 mg/mL, demonstrating its potential use as a natural preservative.

Case Study 2: Anti-inflammatory Mechanism

A controlled experiment evaluated the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in mice. The results indicated a marked decrease in inflammation markers, such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound, revealing insights into its absorption and metabolism:

- Absorption : this compound is readily absorbed through the gastrointestinal tract.

- Metabolism : It undergoes beta-oxidation to produce energy and is incorporated into lipid membranes.

Propiedades

IUPAC Name |

methyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZKJZBWRNNLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027019 | |

| Record name | Methyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour | |

| Record name | Tetradecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8671 @ 20 °C, 0.870(15.5°) | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl myristate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C | |

| Record name | Methyl myristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID | |

CAS No. |

124-10-7 | |

| Record name | Methyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tetradecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9851783C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 18.5 °C | |

| Record name | METHYL MYRISTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.